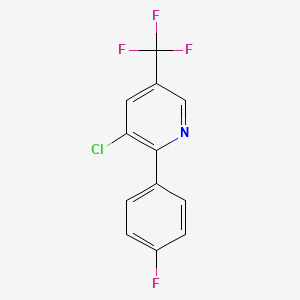

3-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine

Description

3-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine (CAS: 1214380-32-1) is a halogenated pyridine derivative with the molecular formula C₁₂H₆ClF₄N and a molecular weight of 275.63 g/mol . Its structure features a pyridine core substituted with a chlorine atom at position 3, a 4-fluorophenyl group at position 2, and a trifluoromethyl (-CF₃) group at position 3. These substituents confer unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

3-chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClF4N/c13-10-5-8(12(15,16)17)6-18-11(10)7-1-3-9(14)4-2-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPPHYAMVUDHRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the halogenation of a pyridine derivative followed by the introduction of fluorine and trifluoromethyl groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation and fluorination processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized pyridines.

Scientific Research Applications

3-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of electronegative fluorine and chlorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

The reactivity and physicochemical properties of pyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group at position 5 enhances metabolic stability and lipophilicity across analogs .

- Substituent Position : Chlorine at position 3 increases electrophilicity, facilitating nucleophilic substitution reactions in drug synthesis .

- Melting Points: Compounds with nitro (-NO₂) or sulfonyl (-SO₂) groups (e.g., 7e, 7b) exhibit higher melting points (>110°C) due to stronger intermolecular forces .

Computational and Analytical Insights

- Density Functional Theory (DFT) : Studies on similar trifluoromethylpyridines suggest that exact-exchange functionals (e.g., B3LYP) accurately predict their thermochemical properties, aiding in rational drug design .

- NMR Characterization : The target compound’s ¹H NMR spectrum would show distinct aromatic protons near δ 7.2–8.6 ppm, comparable to analogs like 7q .

Biological Activity

3-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine is a heterocyclic compound belonging to the class of trifluoromethylpyridines. Its structure features a pyridine ring with multiple substituents, including a chlorine atom at the 3-position, a para-fluorophenyl group at the 2-position, and a trifluoromethyl group at the 5-position. These modifications enhance its chemical reactivity and biological activity, making it a subject of interest in pharmaceutical and agrochemical research.

The molecular formula of this compound is with a molecular weight of approximately 199.53 g/mol. The compound is noted for its stability and potential applications in various chemical contexts due to the unique electronic properties imparted by the trifluoromethyl group.

Biological Activity

Research into the biological activity of this compound is limited, but there are indications that compounds with similar structures exhibit significant biological effects. The following sections summarize findings related to its potential pharmacological applications.

Anticancer Activity

Trifluoromethylpyridine derivatives have been investigated for their anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. The inclusion of electron-withdrawing groups like trifluoromethyl at strategic positions has been linked to increased potency against cancer cells.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.48 | MCF-7 |

| Compound B | 1.54 | HCT-116 |

| This compound | TBD | TBD |

Note : The IC50 values for this compound are currently undetermined (TBD) due to limited specific studies.

The mechanism by which trifluoromethylpyridines exert their biological effects often involves interactions with specific enzymes or receptors. For example, compounds containing trifluoromethyl groups have been shown to enhance binding affinity in enzyme inhibition assays, particularly in targeting reverse transcriptase and other critical pathways involved in cancer progression .

Safety and Handling

While specific toxicological data on this compound is sparse, caution is advised due to the presence of chlorine and fluorine atoms, which may impart irritant or corrosive properties. Laboratory safety protocols should be followed when handling this compound .

Q & A

Q. What role does this compound play in developing fluorescent probes for biological imaging?

- Methodological Answer : The pyridine core can be functionalized with BODIPY or cyanine dyes via Sonogashira coupling. For example, a derivative with a 3-((4-chlorophenyl)thio) group showed λₑₓ/λₑₘ = 490/520 nm, suitable for tracking lipid droplets in live-cell imaging . Photostability is enhanced by the CF₃ group’s electron-withdrawing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.